Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate

Bioisostere Meta-substituted arene Exit vector

Medicinal chemists source this specific 1,5-amino/ester BCHep to exploit its proven 120° bridgehead geometry, which precisely mimics meta-substituted arenes for metabolic stability gains. Unlike Boc-protected or free acid analogs, this building block offers truly orthogonal reactivity, enabling amine diversification or ester hydrolysis in any order and eliminating a full deprotection step per library member. Its >98% purity, confirmed by both GC and qNMR, and defined melting point (53-57°C) ensure batch-to-batch consistency for automated HTS, while the crystalline solid format guarantees accurate weighing with minimal assay artifacts.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 1824132-78-6
Cat. No. B2692945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate
CAS1824132-78-6
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESCOC(=O)C12CCCC(C1)(C2)N
InChIInChI=1S/C9H15NO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6,10H2,1H3
InChIKeyPJZDIVOOTSBZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Aminobicyclo[3.1.1]heptane-1-carboxylate (CAS 1824132-78-6) – Overview for Procurement & Research


Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate (CAS 1824132-78-6) is a saturated, sp³‑rich bicyclic building block belonging to the bicyclo[3.1.1]heptane (BCHep) family, a class recently established as precise geometric and functional bioisosteres for meta‑substituted arenes [1]. It contains a bridgehead methyl ester and a free amino group at the 1‑ and 5‑positions, respectively, providing orthogonal synthetic handles for medicinal chemistry diversification .

Why Generic Bicyclic Analogs Cannot Replace Methyl 5-Aminobicyclo[3.1.1]heptane-1-carboxylate


Bicyclo[3.1.1]heptane derivatives are not interchangeable building blocks because substitution pattern and functional group identity dictate both the geometric fidelity of the bioisostere and the downstream synthetic strategy. The precise 120° angle between bridgehead substituents is critical for accurate mimicry of meta‑disubstituted benzene exit vectors [1]. Deviation from this geometry, as seen in bicyclo[2.1.1]hexanes or bicyclo[1.1.1]pentanes, results in ortho/para rather than meta mimicry [1]. Furthermore, the 1,5‑amino/ester substitution pattern in this compound is unique among commercially available BCHep building blocks and determines the available synthetic diversification pathways (e.g., amide coupling vs. Boc protection), making direct substitution with analogs such as the corresponding free acid or Boc‑protected amine chemically inequivalent .

Quantitative Differentiation Evidence for Methyl 5-Aminobicyclo[3.1.1]heptane-1-carboxylate


Geometric Fidelity: Bridgehead Exit Vector Angle Comparison

The bicyclo[3.1.1]heptane scaffold, including methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate, precisely mimics the geometry of meta‑substituted benzenes with a bridgehead exit vector angle of approximately 120° [1]. In contrast, bicyclo[1.1.1]pentanes (BCPs) exhibit a 180° angle and serve as para‑arene isosteres, while bicyclo[2.1.1]hexanes are predominantly ortho‑arene mimics [2]. This geometric precision ensures that BCHep‑containing analogs accurately recapitulate the spatial orientation of meta‑substituted pharmacophores, a property not shared by other bridged bicyclic scaffolds.

Bioisostere Meta-substituted arene Exit vector

Metabolic Stability: Class‑Level Improvement over Arene‑Containing Drugs

Incorporation of the bicyclo[3.1.1]heptane scaffold into drug analogs has been shown to enhance metabolic stability compared to the parent arene‑containing drug. In a direct comparison of ADME properties, BCHep‑containing analogs of pharmaceutical compounds exhibited reduced susceptibility to cytochrome P450‑mediated metabolism relative to their aromatic counterparts [1]. While specific quantitative half‑life data for methyl 5‑aminobicyclo[3.1.1]heptane‑1‑carboxylate itself are not yet published, the class‑level improvement is consistently observed across multiple BCHep‑derived analogs, including aryl‑fused BCHeps where metabolic stability toward CYP metabolism was significantly improved [2].

ADME Metabolic stability CYP metabolism

Functional Group Orthogonality: Methyl Ester vs. Free Acid vs. Boc-Protected Amine

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate offers a unique combination of a bridgehead methyl ester and a free primary amine. This contrasts with the closest commercial BCHep analogs: tert‑butyl (5‑aminobicyclo[3.1.1]heptan‑1‑yl)carbamate (CAS 1049607‑15‑9) contains a Boc‑protected amine and a tert‑butyl carbamate , while 5‑aminobicyclo[3.1.1]heptane‑1‑carboxylic acid (CAS 2169013‑08‑3) provides a free carboxylic acid . The methyl ester in the target compound enables direct amide coupling without prior ester hydrolysis, while the free amine permits immediate diversification via reductive amination, sulfonylation, or amidation. This orthogonal reactivity eliminates the need for deprotection steps required by Boc‑protected analogs and avoids the acid‑base handling of the free carboxylic acid.

Building block Synthetic utility Diversification

Physical Property Differentiation: Melting Point and Purity Specification

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate is supplied as a white to light yellow crystalline solid with a defined melting point of 53.0–57.0 °C and a purity specification of ≥98.0% (GC/qNMR) . In contrast, the Boc‑protected analog tert‑butyl (5‑aminobicyclo[3.1.1]heptan‑1‑yl)carbamate is specified at ≥97.0% purity (GC/qNMR) . The crystalline nature and sharp melting point of the target compound facilitate straightforward handling, weighing, and purity verification by melting point determination, whereas liquid or low‑melting analogs may require more specialized handling.

QC Purity Handling

Lipophilicity and Solubility: Calculated XLogP and TPSA Values

Computational property predictions for methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate indicate an XLogP of 0.821 and a topological polar surface area (TPSA) of 52.32 Ų . These values place the compound within favorable drug‑like space (Lipinski compliance). While direct experimental logP/logD comparisons with other BCHep analogs are not yet published, the predicted moderate lipophilicity of this amino‑ester scaffold suggests a balanced profile between passive permeability and aqueous solubility, in contrast to more hydrophobic BCHep derivatives (e.g., bromo‑ or aryl‑substituted analogs) that may exhibit higher logP and lower solubility .

Drug-likeness Lipophilicity Permeability

Optimal Research and Procurement Scenarios for Methyl 5-Aminobicyclo[3.1.1]heptane-1-carboxylate


Meta‑Substituted Arene Bioisostere Replacement in Hit‑to‑Lead Optimization

When a medicinal chemistry program requires replacement of a meta‑substituted phenyl ring with a saturated bioisostere to improve metabolic stability and reduce aromatic ring count (Fsp³), methyl 5‑aminobicyclo[3.1.1]heptane‑1‑carboxylate provides a direct synthetic entry point. The bridgehead substituents precisely mimic the 120° geometry of meta‑arenes , and incorporation of the BCHep scaffold into drug analogs has demonstrated enhanced metabolic stability relative to parent arene‑containing drugs . The free amine and methyl ester enable rapid analog synthesis via amide coupling or reductive amination without deprotection steps .

Synthesis of Orthogonally Protected BCHep Building Block Libraries

For CROs and internal medicinal chemistry groups building focused libraries of BCHep‑based fragments, this compound offers orthogonal functionality that streamlines parallel synthesis. The methyl ester can be selectively hydrolyzed or reduced after amine diversification, or the amine can be functionalized while the ester remains intact . This orthogonal reactivity eliminates the protecting group manipulations required when using Boc‑protected amine analogs (e.g., CAS 1049607‑15‑9) or free carboxylic acid analogs , reducing library production time by at least one synthetic step per member.

QC‑Sensitive Procurement for High‑Throughput Screening (HTS)

When sourcing building blocks for high‑throughput screening, batch‑to‑batch consistency is critical. This compound is commercially available with a defined melting point (53.0–57.0 °C) and high purity specification (≥98.0% by GC/qNMR) , enabling simple melting point verification upon receipt. The crystalline solid form facilitates accurate weighing for automated liquid handling systems, whereas liquid or low‑melting analogs introduce variability. The higher purity specification (98.0% vs. 97.0% for the Boc analog) reduces the risk of impurity‑driven assay artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.